molecular formula C24H17ClF3NO2 B606710 CK-2-68 CAS No. 1361004-87-6

CK-2-68

Número de catálogo: B606710
Número CAS: 1361004-87-6
Peso molecular: 443.8502
Clave InChI: GGVLPENGSGQOOU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Binding Mechanism to Cytochrome bc₁ Complex (Complex III)

CK-2-68 binds specifically to the quinol oxidation (Q<sub>P</sub>) site of mitochondrial Complex III, as revealed by cryo-EM structures of the bovine Complex III–this compound complex . Key interactions include:

  • Quinolone moiety (A and B rings): Anchors deeply in the hydrophobic Q<sub>P</sub> active site, forming a hydrogen bond (2.77 Å) between the 4-oxo group and the protonated His161 of the iron-sulfur protein (ISP) subunit .
  • C and D rings: Extend into the access portal of the Q<sub>P</sub> pocket, engaging in van der Waals interactions with less conserved residues. The trifluoromethoxy benzene (D ring) occupies a region critical for species-selective inhibition .

This binding arrests the motion of the ISP subunit, preventing electron transfer to cytochrome c₁—a mechanism shared with Pf-type Complex III inhibitors like atovaquone .

Species-Selective Inhibition

This compound shows preferential binding to Plasmodium falciparum Complex III (Pfbc1) over bovine mitochondrial Complex III (Btbc1). Structural comparisons highlight:

FeaturePfbc1 InteractionBtbc1 Interaction
Quinolone positioning Deeper embedding in conserved active sitePartial exposure due to access portal differences
Access portal residues Favorable for C/D ring interactionsLess favorable hydrophobic interactions
Glu residue conformation Stabilizes ISPHis161 interactionAdopts "out-conformation" reducing affinity

These differences explain this compound’s wide therapeutic window and resistance mutations in Plasmodium (e.g., cyt bGlu261 substitutions) .

Resistance Mechanisms

Resistance-conferring mutations in Plasmodium map to residues near the Q<sub>P</sub> site:

  • Cyt bGlu261PF: Substitutions disrupt hydrogen bonding with ISPHis161, reducing inhibitor affinity .
  • Access portal mutations (e.g., Phe267Leu): Alter van der Waals interactions with the C/D rings, weakening binding .

Comparative Inhibition Kinetics

This compound’s inhibition kinetics align with other Q<sub>P</sub> site inhibitors but differ in key aspects:

InhibitorBinding SiteKey InteractionSpecies Selectivity
This compound Q<sub>P</sub> siteISPHis161 hydrogen bondHigh (Pfbc1 > Btbc1)
Atovaquone Q<sub>P</sub> siteChlorophenyl-cyclohexyl tail interactionsModerate
Stigmatellin Q<sub>P</sub> siteDirect engagement with cyt bGlu271Low

The absence of a functional group at position 8 (unlike stigmatellin) limits this compound’s direct interaction with cyt bGlu residues, contributing to its selectivity .

Controversy Over Initial Target

Although designed to inhibit Plasmodium NADH dehydrogenase (NDH2), this compound’s antimalarial efficacy stems from Complex III inhibition:

  • NDH2 knockout studies: P. falciparum survives without NDH2, ruling it out as the primary target .
  • Resistance mutations: Observed in cyt b (Complex III) but not NDH2 .

Structural Insights from Cryo-EM

The 2.8 Å resolution cryo-EM structure of Btbc1/CK-2-68 (PDB: 6ZFT) clarifies binding ambiguities:

  • Symmetry-independent binding: this compound occupies both Q<sub>P</sub> sites without symmetry bias .
  • Misinterpretation in prior models: Earlier proposals placing this compound at the Q<sub>N</sub> site conflict with experimental density maps .

Aplicaciones Científicas De Investigación

Efficacy Against Malaria

CK-2-68 has demonstrated potent activity against various strains of Plasmodium falciparum, including multidrug-resistant lines. Key findings from research indicate:

  • Inhibition Constants : this compound exhibits an IC50 value of approximately 16 nM against PfNDH2 and 31 nM against the 3D7 strain of P. falciparum. This level of potency positions this compound as a promising candidate for further development in malaria treatment .
  • Animal Studies : In vivo studies using murine models infected with Plasmodium berghei showed that this compound could clear parasitemia effectively, indicating its potential for therapeutic use .

Comparative Analysis of Antimalarial Activity

The following table summarizes the comparative efficacy of this compound against other antimalarial compounds:

CompoundTargetIC50 (nM)Resistance Profile
This compoundPfNDH2 / Complex III16Active against resistant strains
AtovaquoneCytochrome bc1~13Resistance observed in some strains
StigmatellinCytochrome bc1~20Limited resistance reported

Case Studies and Research Findings

  • Structural Studies : Cryo-electron microscopy has provided insights into how this compound binds to Complex III, revealing structural details that inform its selective action against Plasmodium. Mutations in the cyt b subunit have been linked to resistance mechanisms, highlighting the need for ongoing research into mutation profiles and their implications for treatment efficacy .
  • Metabolomics Approach : A targeted metabolomics study indicated that this compound disrupts pyrimidine biosynthesis within Plasmodium, further elucidating its mechanism of action. The compound's ability to induce rapid depolarization of mitochondrial membrane potential underscores its potent inhibitory effects at low concentrations .
  • Resistance Mechanisms : Selection experiments have identified mutations conferring resistance to this compound, primarily localized around the Q P site of cyt b subunit. Understanding these mutations is critical for developing next-generation antimalarials that can circumvent resistance .

Actividad Biológica

CK-2-68 is a bisaryl quinolone compound developed primarily as an antimalarial agent targeting the Plasmodium species responsible for malaria. Its mechanism of action involves inhibition of the mitochondrial respiratory chain, specifically targeting Complex III. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound was designed to inhibit the alternate NADH dehydrogenase in the Plasmodium respiratory chain. Recent studies have shown that it binds selectively to the quinol oxidation site of Complex III, which is crucial for mitochondrial function in the parasite. This binding disrupts electron transport, leading to a collapse of mitochondrial function and ultimately causing parasite death .

Key Findings:

  • Binding Site : this compound binds to the Q_P site of Complex III, affecting the motion of the iron-sulfur protein subunit .
  • Resistance Mechanisms : Mutations in Complex III can confer resistance to this compound, highlighting the importance of this target in drug development .

Efficacy Against Plasmodium falciparum

This compound exhibits potent antimalarial activity, particularly against multidrug-resistant strains of P. falciparum. The compound has demonstrated submicromolar effective concentration (EC50) levels, indicating strong efficacy.

Inhibition Data

Target IC50 (nM) Comments
P. falciparum31Effective against wild-type strains
Multidrug-resistant strains23 ± 5Active against atovaquone-resistant strains
Yeast DHODH>100 μMNo significant activity observed

Case Studies and Experimental Results

  • In Vitro Studies :
    • This compound showed an IC50 value of approximately 500 nM against P. falciparum cytochrome b (CytB), indicating a competitive inhibition mechanism at the quinone binding sites .
  • Metabolomic Analysis :
    • Targeted metabolomics revealed that this compound disrupts pyrimidine biosynthesis by causing an accumulation of dihydroorotate and a reduction in downstream metabolites . This metabolic disruption aligns with its mechanism of action through mitochondrial inhibition.
  • Resistance Selection Experiments :
    • Selection experiments with P. falciparum led to the identification of resistant mutants with specific mutations in CytB, underscoring the potential for resistance development with prolonged use .

Comparative Analysis with Other Antimalarials

This compound has been compared with other antimalarial agents such as atovaquone and stigmatellin. The following table summarizes these comparisons:

Compound Target IC50 (nM) Mechanism
This compoundComplex III31Inhibition at Q_P site
AtovaquoneComplex III13Similar binding site
StigmatellinComplex III1Stronger inhibitor

Propiedades

IUPAC Name

7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF3NO2/c1-14-22(29-21-13-18(25)8-11-20(21)23(14)30)17-6-2-15(3-7-17)12-16-4-9-19(10-5-16)31-24(26,27)28/h2-11,13H,12H2,1H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVLPENGSGQOOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C1=O)C=CC(=C2)Cl)C3=CC=C(C=C3)CC4=CC=C(C=C4)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CK-2-68
Reactant of Route 2
CK-2-68
Reactant of Route 3
Reactant of Route 3
CK-2-68
Reactant of Route 4
Reactant of Route 4
CK-2-68
Reactant of Route 5
Reactant of Route 5
CK-2-68
Reactant of Route 6
Reactant of Route 6
CK-2-68
Customer
Q & A

Q1: How does the structure of 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (CK-2-68) impact its interaction with the cytochrome bc1 complex?

A: While the precise binding interactions are still under investigation, molecular docking studies suggest that this compound binds to the quinol oxidation (Qo) pocket of PfCytB, a subunit of the cytochrome bc1 complex []. This binding interaction disrupts electron transfer within the complex, ultimately impacting essential metabolic processes like pyrimidine synthesis and hindering parasite growth [, ].

Q2: Has resistance to 7-chloro-3-methyl-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]phenyl]-1H-quinolin-4-one (this compound) been observed?

A: Although not directly related to this compound resistance, studies have identified mutations in the PfCytB Qo pocket that confer resistance to atovaquone, another antimalarial drug targeting the cytochrome bc1 complex []. Interestingly, these atovaquone-resistant mutants displayed little change or even increased sensitivity to this compound, suggesting potential avenues for combating drug resistance by utilizing combinations of mtETC inhibitors [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.